1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride
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Overview
Description
1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride typically involves the formation of the azetidine ring followed by functionalization at specific positions. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates . . These reactions are carried out under controlled conditions to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the azetidine ring.
Scientific Research Applications
1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
- [1-(Azetidin-3-yl)piperidin-4-yl]methanol dihydrochloride
Uniqueness
1-(Azetidin-3-YL)-3-methylazetidin-3-OL dihydrochloride is unique due to its specific structural features and the presence of both azetidine and hydroxyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1403766-73-3 |
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Molecular Formula |
C7H15ClN2O |
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-3-methylazetidin-3-ol;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-7(10)4-9(5-7)6-2-8-3-6;/h6,8,10H,2-5H2,1H3;1H |
InChI Key |
WPEFQDWLHKFVNH-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C2CNC2)O.Cl.Cl |
Canonical SMILES |
CC1(CN(C1)C2CNC2)O.Cl |
Origin of Product |
United States |
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